Choline magnesium trisalicylate is a non-acetylated dimer of salicylic acid, primarily utilized in the treatment of pain, inflammation, and fever associated with conditions such as arthritis. This compound is classified as a nonsteroidal anti-inflammatory drug (NSAID) and is recognized for its analgesic and antipyretic properties. As a non-acetylated salicylate, it does not significantly affect platelet aggregation, distinguishing it from traditional acetylated salicylates like aspirin .
Choline magnesium trisalicylate is derived from the combination of choline salicylate and magnesium salicylate. It falls under the category of anti-inflammatory agents, specifically within the broader class of salicylates. The compound has been approved for therapeutic use and is commonly marketed under the trade name Trilisate in some regions .
The synthesis of choline magnesium trisalicylate involves the reaction of choline with salicylic acid derivatives in the presence of magnesium ions. While specific synthetic pathways may vary, a general method includes:
Technical details regarding specific reaction conditions (temperature, pressure, solvent) are often proprietary or vary depending on the manufacturer.
Choline magnesium trisalicylate has a complex molecular structure characterized by its dimeric nature. The compound consists of three salicylic acid units linked through a magnesium ion and choline moiety.
Choline magnesium trisalicylate undergoes various chemical reactions typical of salicylates. Key reactions include:
These reactions are essential for understanding its stability and interactions within biological systems.
The primary mechanism through which choline magnesium trisalicylate exerts its therapeutic effects involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). By blocking these enzymes, it reduces the synthesis of prostaglandins, which are mediators of pain and inflammation.
Choline magnesium trisalicylate exhibits several notable physical and chemical properties:
Choline magnesium trisalicylate has several scientific and clinical applications:
Nonacetylated salicylate derivatives, including choline magnesium trisalicylate, are synthesized to avoid the acetyl group responsible for cyclooxygenase-1 inhibition and platelet dysfunction in acetylated salicylates (e.g., aspirin). The synthesis begins with salicylic acid, which undergoes esterification to form choline salicylate and magnesium salicylate intermediates. These precursors are then combined under controlled conditions to form the final coordination complex. A critical step involves the reaction of salicylic acid with choline hydroxide, yielding choline salicylate, followed by the addition of magnesium oxide or hydroxide to form magnesium salicylate. The ternary complex—choline magnesium trisalicylate—is precipitated by stoichiometric control (typically 1:1:3 molar ratio of choline, magnesium, and salicylate ions) [3] [9].
Key reaction steps:
The nonacetylated structure preserves analgesic and anti-inflammatory activity while minimizing gastrointestinal toxicity and antiplatelet effects [4] [9]. Solubility in hydrophilic solvents (e.g., water, ethanol) is achieved through ionic dissociation into choline (C₅H₁₄NO⁺), magnesium (Mg²⁺), and three salicylate ions (C₇H₅O₃⁻) upon dissolution [3].
Table 1: Synthetic Methods for Key Intermediates
Intermediate | Reagents | Conditions | Yield |
---|---|---|---|
Choline salicylate | Salicylic acid + Choline hydroxide | 50°C, pH 6–7 | 85–90% |
Magnesium salicylate | Salicylic acid + Mg(OH)₂ | 80°C, reflux | 75–80% |
Choline magnesium trisalicylate | Equimolar intermediates | Ethanol, 25°C | 70–75% |
The stability and purity of choline magnesium trisalicylate depend on precise optimization of:
The complex exhibits unique dissociation behavior in aqueous solutions, forming five ionic species: one choline cation, one magnesium cation, and three salicylate anions. This ionic profile enhances bioavailability by facilitating rapid absorption in the gastrointestinal tract [3] [9]. Magnesium’s coordination geometry—typically octahedral—was confirmed via X-ray diffraction, showing Mg²⁺ bonded to six oxygen atoms from three salicylate ligands [9].
Table 2: Impact of Reaction Parameters on Complex Purity
Parameter | Optimal Range | Deviation Effect | Analytical Validation Method |
---|---|---|---|
pH | 6.5–7.5 | <6.5: Incomplete complexation; >7.5: Mg(OH)₂ precipitation | Potentiometric titration |
Temperature | 25–30°C | >40°C: Choline degradation | High-performance liquid chromatography (HPLC) |
Solvent polarity | 70% ethanol/water | Low polarity: Poor yield | Nuclear magnetic resonance (NMR) |
Choline magnesium trisalicylate may exist in polymorphic forms due to variations in crystallization conditions. Batch consistency is validated using:
Polymorph stability is assessed under accelerated conditions (40°C/75% relative humidity). Form I remains unchanged for >6 months, while metastable forms convert to Form I within 48 hours [9]. Quantification of salicylate ions uses reversed-phase HPLC with UV detection (λ = 302 nm), achieving a linear range of 0.1–100 μg/mL (R² > 0.999) [3].
Table 3: Analytical Methods for Polymorph Characterization
Technique | Polymorphic Marker | Detection Limit | Accuracy |
---|---|---|---|
XRPD | Peak intensity ratio (8.3°/12.7°) | 1% w/w | ±0.5% |
FTIR | Absorbance ratio (1,650/1,550 cm⁻¹) | 0.1% w/w | ±1.2% |
HPLC | Salicylate retention time (3.8 min) | 0.05 μg/mL | ±0.8% |
Method validation follows International Council for Harmonisation (ICH) guidelines, with precision (RSD < 2%) and recovery rates (98–102%) confirmed for all assays [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1